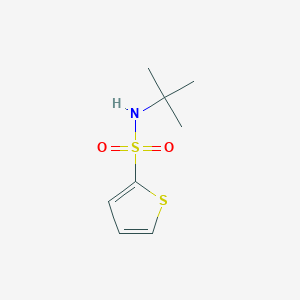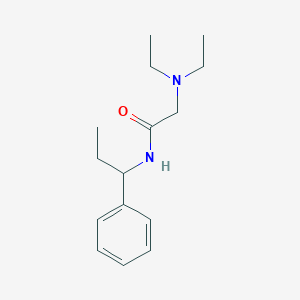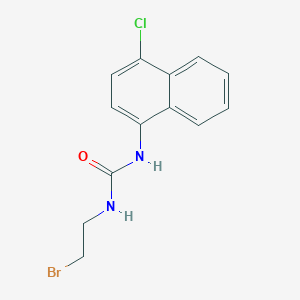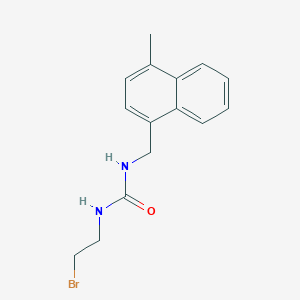
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of urea and has been synthesized using various methods. In
作用機序
The exact mechanism of action of urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antiviral and antifungal properties by disrupting the replication of viral and fungal cells.
Biochemical and Physiological Effects
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. This compound has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
実験室実験の利点と制限
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. This compound has also been found to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is a compound that has shown potential for various therapeutic applications. Its synthesis method is relatively simple, and it has been found to have anticancer, antiviral, and antifungal properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成法
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-urea with sodium hydride in dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antifungal properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
102434-31-1 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- |
分子式 |
C15H17BrN2O |
分子量 |
321.21 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[(4-methylnaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O/c1-11-6-7-12(10-18-15(19)17-9-8-16)14-5-3-2-4-13(11)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChIキー |
QBAVXAMISXCMKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)CNC(=O)NCCBr |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)CNC(=O)NCCBr |
その他のCAS番号 |
102434-31-1 |
同義語 |
1-(2-Bromoethyl)-3-(4-methyl-1-naphthalenemethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



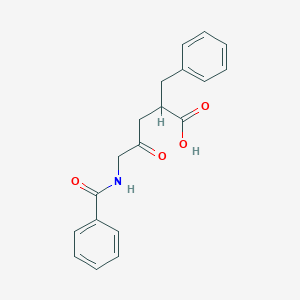




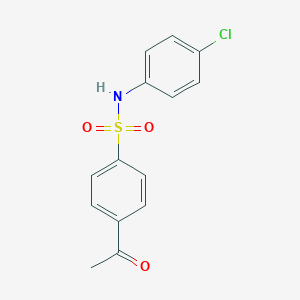
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


